synthesis and characterization of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone
synthesis and characterization of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone
An In-depth Technical Guide to the Synthesis and Characterization of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the , a key intermediate in the synthesis of various pharmaceutical compounds, including the antiarrhythmic agent Propafenone.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: Strategic Importance of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone
2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone is a versatile synthetic building block. The presence of the bromine atom on the aromatic ring allows for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. The dioxolane group serves as a protecting group for a carbonyl functionality, which can be deprotected under specific conditions to reveal a reactive aldehyde. This strategic combination of functional groups makes this compound a valuable intermediate in the multi-step synthesis of complex organic molecules.
The structural motif of this propiophenone derivative is found at the core of several biologically active molecules. Its role as a precursor in the synthesis of cathinones and other pharmaceutical agents underscores its importance in medicinal chemistry.[3]
Synthesis of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone: A Step-by-Step Protocol
The synthesis of the target molecule can be efficiently achieved through a two-step process starting from 2'-bromopropiophenone. This method involves the protection of the ketone functionality as a 1,3-dioxolane.
Synthetic Workflow
Caption: Synthetic route for 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone.
Experimental Protocol
Materials:
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2'-Bromopropiophenone
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Ethylene glycol
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p-Toluenesulfonic acid monohydrate (catalyst)
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Toluene (solvent)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Rotary evaporator
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Dean-Stark apparatus
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Standard glassware for organic synthesis
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 2'-bromopropiophenone (1 equivalent) in toluene.
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Addition of Reagents: Add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate.
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Azeotropic Removal of Water: Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected.
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Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone.
Rationale for Experimental Choices
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Protection Strategy: The ketone is protected as a dioxolane to prevent its interference in subsequent reaction steps where a nucleophile or a base is used. The dioxolane group is stable under neutral and basic conditions and can be easily removed under acidic conditions.
-
Catalyst: p-Toluenesulfonic acid is a common and effective acid catalyst for the formation of acetals and ketals.
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Dean-Stark Trap: The use of a Dean-Stark trap is crucial for driving the equilibrium of the reaction towards the formation of the product by continuously removing the water byproduct.
-
Solvent: Toluene is an excellent solvent for this reaction as it forms an azeotrope with water, facilitating its removal.
Characterization of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone
A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are recommended.
Characterization Workflow
Caption: Analytical workflow for structural confirmation and purity assessment.
Predicted Analytical Data
The following table summarizes the expected data from the characterization of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons (multiplet), dioxolane protons (multiplet), methylene protons adjacent to the dioxolane (triplet), and methylene protons adjacent to the carbonyl group (triplet).[4] |
| ¹³C NMR | Signals corresponding to the aromatic carbons, the carbonyl carbon, the dioxolane carbons, and the aliphatic carbons. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ketone, C-O stretching of the dioxolane, and C-Br stretching.[5][6] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[7][8] |
Detailed Spectroscopic Analysis
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The aromatic protons will appear in the downfield region (around 7.0-8.0 ppm). The protons of the dioxolane ring will likely appear as a multiplet. The two methylene groups of the propiophenone chain will each give a triplet, assuming coupling to each other.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon skeleton. The carbonyl carbon will have a characteristic downfield shift (around 200 ppm). The aromatic carbons will appear in the range of 120-140 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The carbons of the dioxolane ring and the aliphatic chain will appear in the upfield region.
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Infrared (IR) Spectroscopy: The IR spectrum will confirm the presence of key functional groups. A strong absorption band around 1680-1700 cm⁻¹ will indicate the presence of the ketone carbonyl group. The C-O stretching vibrations of the dioxolane group are expected to appear in the region of 1050-1150 cm⁻¹. The C-Br stretching vibration will be observed in the fingerprint region, typically below 800 cm⁻¹.[6]
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Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M+) and an (M+2)+ peak of similar intensity, which is characteristic of a compound containing one bromine atom. Fragmentation patterns can further help in confirming the structure.
Safety and Handling
As with any chemical synthesis, proper safety precautions must be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be carried out in a well-ventilated fume hood.
-
Chemical Hazards:
-
2'-Bromopropiophenone: Irritant. Avoid contact with skin and eyes.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
-
p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
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PrepChem.com. Synthesis of 2-Bromopropiophenone. [Link]
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Indian Journal of Pharmaceutical Sciences. Synthesis of propafenone-an-antiarrhythmic-agent. [Link]
- Google Patents. CN104262178A - Synthesis method of propafenone hydrochloride.
- Google Patents.
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Royal Society of Chemistry. Electronic Supporting Information. [Link]
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Chemistry Stack Exchange. Identify products of Propiophenone using nmr. [Link]
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National Institutes of Health. Propafenone. [Link]
- Google Patents. CN102260155A - Method for synthesizing p-bromo propiophenone.
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University of Calgary. Sample IR spectra. [Link]
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SpectraBase. 2,3-Dibromo-3-phenylpropiophenone - Optional[1H NMR] - Chemical Shifts. [Link]
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Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY. [Link]
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ResearchGate. Synthesis and evaluation of novel propafenone analogs as potential modulators of adriamycin resistance. [Link]
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OpenOChem Learn. HNMR Practice 3. [Link]
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ResearchGate. 2-(1-Bromo-1-methyl-ethyl)-2-methyl-[9][10]dioxolane. [Link]
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National Institutes of Health. 1-Phenyl-1-propanone. [Link]
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National Institutes of Health. 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone. [Link]
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